molecular formula C20H15N3O B3970805 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one

Cat. No. B3970805
M. Wt: 313.4 g/mol
InChI Key: DVVYSUCBMDZKKF-UHFFFAOYSA-N
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Patent
US09273012B2

Procedure details

The conversion of benzotriazene derivatives into 4-phenyl quinazolines, such as the transformation of 1,2-diaryl-2-(benzotriazol-1-yl)enamines prepared from lithiated (α-arylbenzotriazol-1-yl)methane and nitriles to afford 2,4-arylquinazolines, and the reaction between 2-(benzotriazol-1-yl)-1,2-diphenylethanone and formamide at 150° C. to afford 50% of 2,4-diphenylquinazoline [41]; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH:10]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)C(C2C=CC=CC=2)=O)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.[CH:25]([NH2:27])=O>>[C:19]1([C:10]2[N:27]=[C:25]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:4]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:1]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C(C(=O)C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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